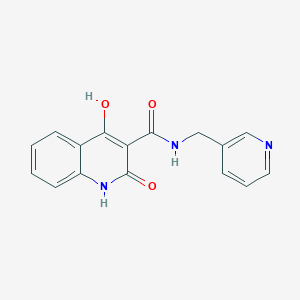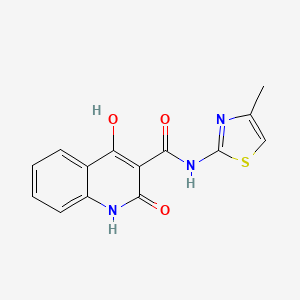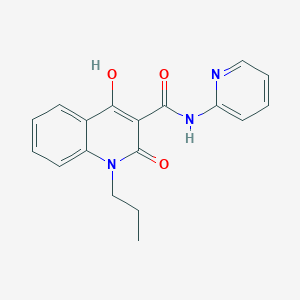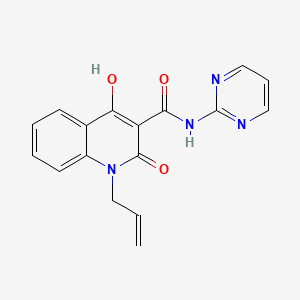
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Übersicht
Beschreibung
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as MG-132, is a proteasome inhibitor that has been widely studied in scientific research. It was first synthesized in 1994 by Omura and colleagues at the Kitasato Institute in Japan. Since then, MG-132 has been used in numerous studies to investigate the role of proteasomes in various biological processes.
Wirkmechanismus
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of ubiquitinated proteins. The accumulation of misfolded proteins leads to the activation of the unfolded protein response (UPR) and the induction of apoptosis. This compound also induces cell cycle arrest and inhibits angiogenesis, which are important processes in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the activation of autophagy, and the modulation of the immune response. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a potent and selective proteasome inhibitor that has been widely used in laboratory experiments. Its advantages include its ability to induce proteasome inhibition in a dose-dependent manner and its ability to induce cell death in cancer cells. However, this compound has some limitations, including its potential toxicity and its lack of specificity for different proteasome subunits.
Zukünftige Richtungen
The potential therapeutic applications of 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide are vast, and future research should focus on optimizing its use in clinical settings. One area of research is the development of novel drug delivery systems that can target specific tissues and cells. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, the role of this compound in modulating the immune response and its potential use in immunotherapy should be further investigated. Finally, the development of new proteasome inhibitors with improved specificity and reduced toxicity should also be explored.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Proteasomes are responsible for the degradation of intracellular proteins, and their dysregulation has been implicated in the pathogenesis of these diseases. This compound inhibits proteasome activity, leading to the accumulation of misfolded proteins and cell death. This mechanism has been exploited in preclinical studies to target cancer cells and reduce inflammation.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-5-4-8-12(17-9)19-16(22)13-14(20)10-6-2-3-7-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIGOPIENLWFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzothiazole](/img/structure/B3831724.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)butanamide](/img/structure/B3831725.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide trifluoroacetate](/img/structure/B3831728.png)
![4-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)morpholine](/img/structure/B3831734.png)
![ethyl 6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3831739.png)
![2-{[3-(2-isobutyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B3831746.png)
![2-({3-oxo-3-[2-(phenylacetyl)hydrazino]propanoyl}amino)benzoic acid](/img/structure/B3831753.png)
![4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)benzonitrile](/img/structure/B3831760.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3831778.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831791.png)

